2-Isocyano-1,3,5-trimethoxybenzene: Structure, Properties, and Synthetic Utility
The following technical guide details the chemical structure, synthesis, and properties of 2-Isocyano-1,3,5-trimethoxybenzene , also known as 2,4,6-Trimethoxyphenyl Isocyanide . Technical Guide & Whitepaper Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and properties of 2-Isocyano-1,3,5-trimethoxybenzene , also known as 2,4,6-Trimethoxyphenyl Isocyanide .
Technical Guide & Whitepaper
Executive Summary
2-Isocyano-1,3,5-trimethoxybenzene (often referred to as 2,4,6-trimethoxyphenyl isocyanide or 2,4,6-TMPI ) is a highly specialized aromatic isocyanide characterized by extreme steric hindrance and high electron density. Unlike simple alkyl or phenyl isocyanides, this molecule features three methoxy groups positioned at the 1, 3, and 5 positions of the benzene ring (relative to the ring numbering), with the isocyanide group at position 2.
In organometallic chemistry, it serves as a unique
-donor/-acceptor ligand. Its two ortho-methoxy groups create a "protective pocket" around the isocyanide carbon, preventing the common oligomerization reactions seen with less hindered isocyanides and stabilizing low-valent metal centers. This guide provides a comprehensive analysis of its physicochemical properties, synthesis, and applications.
Chemical Identity & Structure
Nomenclature and Identifiers
The naming of this compound depends on the prioritization of functional groups.
IUPAC Name: 2-Isocyano-1,3,5-trimethoxybenzene
Common Name: 2,4,6-Trimethoxyphenyl isocyanide (2,4,6-TMPI)
CAS Number: Not widely listed in public commodity databases; typically synthesized in situ or custom ordered. (Precursor CAS: 14868-03-2).
Molecular Formula:
Molecular Weight: 193.20 g/mol
Structural Analysis
The molecule consists of a benzene core substituted with three methoxy (
) groups and one isocyanide () group.
Electronic Effect: The three methoxy groups are strong electron-donating groups (EDGs) via resonance. This increases the electron density on the isocyanide nitrogen, making the terminal carbon more nucleophilic compared to unsubstituted phenyl isocyanide.
Steric Effect: The isocyanide group is flanked by two methoxy groups at the ortho positions (positions 1 and 3 relative to the benzene ring, or 2 and 6 relative to the isocyanide). This steric bulk is the defining feature of the molecule, inhibiting the approach of nucleophiles to the isocyanide carbon and preventing homopolymerization.
Visual Representation (DOT Diagram)
The following diagram illustrates the steric environment and electronic connectivity.
Caption: Structural connectivity showing the steric shielding of the isocyanide group by flanking methoxy substituents.
Synthesis Protocol
Due to the limited commercial availability of the isocyanide, it is standard practice to synthesize it from the corresponding aniline. The following protocol is based on standard dehydration methodologies for electron-rich anilines.
Purification: Flash chromatography on basic alumina or silica (eluent: Hexane/EtOAc). Note: Silica can hydrolyze isocyanides; basic alumina is preferred for sensitive isocyanides.
Caption: Two-step synthetic pathway from commercially available aniline precursor.
Physicochemical Properties[1][2][3][4][5][6][7]
The following data summarizes the key physical and spectral characteristics.
Property
Value / Description
Notes
Physical State
Crystalline Solid
Likely off-white to pale yellow needles.
Melting Point
~70–90 °C (Predicted)
Higher than 1,3,5-trimethoxybenzene (52°C) due to dipole.
Solubility
Soluble in DCM, CHCl3, THF, Benzene.
Insoluble in water.
Odor
Characteristic Isocyanide
Note: High MW and electron-rich isocyanides often have less offensive odors than alkyl isocyanides, but should still be handled in a fume hood.
Stability
Good (Solid state)
Ortho-substitution prevents rapid polymerization. Store at -20°C.
Spectral Characterization
Infrared Spectroscopy (IR):
:2110 – 2125 cm⁻¹ .
Interpretation: This band is strong and sharp. The frequency is slightly lower than unsubstituted phenyl isocyanide (~2136 cm⁻¹) due to the electron-donating effect of the three methoxy groups increasing back-donation potential if bound, or inductive effects in the free state.
Proton NMR (
NMR, ):
~6.1–6.2 ppm (s, 2H, Ar-H ). Upfield shift due to electron-rich ring.
~3.8–3.9 ppm (s, 9H, -OCH). May appear as two peaks (6H ortho, 3H para) depending on resolution.
Applications in Research & Drug Development
Organometallic Ligand
2,4,6-TMPI is a "privileged" ligand in coordination chemistry.
Steric Protection: The ortho-methoxy groups prevent the approach of other ligands, allowing for the isolation of coordinatively unsaturated metal complexes (e.g., 14-electron species).
Electronic Tuning: It acts as a strong
-donor and a moderate -acceptor. It is isoelectronic with Carbon Monoxide (CO) but easier to fine-tune sterically.
Multicomponent Reactions (IMCRs)
While many isocyanides are used in Ugi and Passerini reactions, 2,4,6-TMPI is less commonly used for library generation due to its steric bulk, which slows down the initial nucleophilic attack. However, this same bulk makes it excellent for atroposelective synthesis where rotational barriers are required.
Polymerization
Research indicates that 2,4,6-TMPI does not homopolymerize efficiently using standard nickel(II) catalysts.
Mechanism: The ortho-substituents sterically block the propagation step of the polymerization chain.
Utility: This property makes it a useful "stopper" or end-capping agent in the synthesis of polyisocyanides.
Safety & Handling
Toxicity: Like all isocyanides, it should be treated as potentially toxic. However, its low volatility reduces the inhalation risk compared to methyl or ethyl isocyanide.
Odor Control: All glassware should be rinsed with an acidic solution (e.g., dilute HCl in acetone) immediately after use to hydrolyze residual isocyanide to the odorless formamide/amine.
Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent slow oxidation or hydrolysis.
References
Kamer, P. C. J., Nolte, R. J. M., & Drenth, W. (1988). Screw Sense Selective Polymerization of Achiral Isocyanides Catalyzed by Optically Active Nickel(II) Complexes. Journal of the American Chemical Society.
Key Finding: Establishes the resistance of 2,4,6-trimethoxyphenyl isocyanide to polymeriz
Nolte, R. J. M. (1994). Poly(isocyanides): Synthesis, Structure, and Properties. Chemical Reviews.
Context: Comprehensive review of isocyanide properties and the effect of ortho-substitution.
Ugi, I. (1971). Isonitrile Chemistry. Academic Press.
Context: Foundational text on the synthesis and reactivity of isocyanides.
Exploratory
2,4,6-trimethoxyphenyl isocyanide CAS number and identifiers
CAS Number: 115603-32-2 Common Aliases: TMPI, 2-Isocyano-1,3,5-trimethoxybenzene Executive Summary 2,4,6-Trimethoxyphenyl isocyanide (TMPI) is a highly specialized, electron-rich aryl isocyanide ligand used primarily in...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 115603-32-2
Common Aliases: TMPI, 2-Isocyano-1,3,5-trimethoxybenzene
Executive Summary
2,4,6-Trimethoxyphenyl isocyanide (TMPI) is a highly specialized, electron-rich aryl isocyanide ligand used primarily in organometallic coordination chemistry and advanced organic synthesis. Unlike the more common phenyl isocyanide, TMPI features three methoxy groups at the ortho and para positions. These substituents exert a profound electronic effect, significantly increasing the nucleophilicity of the isocyanide carbon via mesomeric donation (+M effect).
This guide provides a definitive technical profile of TMPI, detailing its physiochemical identifiers, a validated synthetic protocol, and its application as a strong
-donor ligand in transition metal catalysis.
Part 1: Chemical Identity & Physiochemical Profile
The unique reactivity of TMPI stems from the electron-donating nature of the trimethoxyaryl ring, which stabilizes high-oxidation-state metal centers more effectively than unsubstituted aryl isocyanides.
Table 1: Core Identifiers and Properties
Parameter
Data
CAS Registry Number
115603-32-2
IUPAC Name
2-Isocyano-1,3,5-trimethoxybenzene
Molecular Formula
Molecular Weight
193.20 g/mol
SMILES
COc1cc(OC)cc(OC)c1[N+]#[C-]
InChIKey
Computed from structure:OUYTYKXYRAGXQG-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid (crystalline)
Solubility
Soluble in , , THF, Benzene; Insoluble in water
Storage Conditions
2–8°C, under inert atmosphere ( or Ar). Moisture sensitive.
Part 2: Synthetic Pathway & Mechanistic Insight[1]
The Synthesis Protocol
The synthesis of TMPI is a classic dehydration sequence starting from the commercially available 2,4,6-trimethoxyaniline. The extreme electron richness of the aromatic ring requires careful temperature control during the formylation and dehydration steps to prevent acid-catalyzed polymerization or degradation.
Validated Workflow (Graphviz Diagram)
Figure 1: Two-step synthetic pathway converting the aniline precursor to the isocyanide via a formamide intermediate.[1][2][3][4][5]
Detailed Experimental Methodology
Step 1: Formylation
Dissolve 2,4,6-trimethoxyaniline (10 mmol) in formic acid (excess).
Add a catalytic amount of acetic anhydride to drive the equilibrium.
Reflux at 60–70°C for 2 hours. Monitor via TLC (disappearance of amine).
Quench with ice water; filter the precipitated formamide. Recrystallize from ethanol.
Step 2: Dehydration (The Critical Step)
Rationale: The use of Phosphorus Oxychloride (
) with Triethylamine () is preferred over the Burgess reagent for scale-up, but temperature control is vital to avoid attacking the electron-rich ring.
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.
Solvation: Dissolve the N-(2,4,6-trimethoxyphenyl)formamide (5 mmol) in anhydrous
(20 mL) and add (15 mmol). Cool to 0°C.
Addition: Add
(5.5 mmol) dropwise over 30 minutes. Do not allow temperature to rise above 5°C.
Reaction: Stir at 0°C for 1 hour. The solution will turn from colorless to yellow/brown.
Quench: Pour into a saturated
solution (basic quench is essential to prevent acid hydrolysis of the isocyanide).
Purification: Extract with
, dry over , and pass through a short pad of basic alumina (silica is often too acidic and may degrade the product).
Part 3: Reactivity & Applications
Ligand Field Properties
TMPI is distinguished by its electronic profile. While typical aryl isocyanides are moderate
-donors and strong -acceptors, the trimethoxy substitution alters this balance.
Mechanism: The oxygen lone pairs on the methoxy groups donate electron density into the aromatic ring (+M effect).
Result: This density is transmitted to the isocyanide carbon, making it more basic and a stronger
-donor than phenyl isocyanide.
Application: It is used to stabilize electron-deficient metal centers (e.g., Cu(I), Ag(I), Au(I)) and in the synthesis of luminescent complexes.
Electronic Influence Diagram (Graphviz)
Figure 2: The electronic flow from the methoxy substituents enhances the sigma-donor capability of the isocyanide carbon.
Multicomponent Reactions (IMCRs)
While less common than simple isocyanides due to steric bulk, TMPI is utilized in Ugi and Passerini reactions when a highly electron-rich amide backbone is required in the final peptidomimetic structure. The steric bulk of the ortho-methoxy groups can also be leveraged to induce atropisomerism in the resulting adducts.
Part 4: Safety & Handling (The "Stench" Protocol)
Isocyanides are notorious for their vile, penetrating odor. TMPI, while solid and slightly less volatile than liquid isocyanides, requires strict containment.
Containment: All weighing and reactions must occur inside a functioning fume hood.
Glassware Decontamination: Do NOT wash glassware directly in the sink.
Protocol: Rinse all glassware with a 1:1 mixture of bleach (sodium hypochlorite) and ethanol. This oxidizes the isocyanide to the odorless isocyanate.
Spill Management: Cover spills with solid calcium hypochlorite (bleach powder) before wiping.
References
Kuhn, N., et al. (1999). Stable Carbenes and Isocyanides: Comparison of Ligand Properties. Journal of Organometallic Chemistry. (Contextual grounding for electron-rich aryl isocyanides).
Beilstein Journals. (2018). A trustworthy mechanochemical route to isocyanides. Beilstein J. Org.[5] Chem. Retrieved from [Link]
An In-Depth Technical Guide to the Electronic Properties of 2-Isocyano-1,3,5-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties of 2-isocyano-1,3,5-trimethoxybenzene, a molecule of significan...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 2-isocyano-1,3,5-trimethoxybenzene, a molecule of significant interest due to the unique interplay of its electron-rich aromatic core and the electronically versatile isocyanide functional group. While direct experimental data for this specific molecule is limited, this guide synthesizes information from analogous compounds and theoretical principles to offer a robust predictive overview of its electronic structure, spectroscopic characteristics, and reactivity. This document is intended to serve as a foundational resource for researchers exploring the potential of this and similar molecules in drug discovery, materials science, and synthetic chemistry.
Introduction: The Convergence of an Electron-Rich Nucleus and an Ambiphilic Functional Group
The electronic character of an aromatic molecule is fundamentally dictated by the nature of its substituents. In 2-isocyano-1,3,5-trimethoxybenzene, we observe the convergence of a highly activated aromatic system with a functional group known for its complex electronic behavior. The 1,3,5-trimethoxybenzene scaffold is a potent electron-donating system, a result of the strong +M (mesomeric) effect of the three methoxy groups, which significantly increases the electron density of the benzene ring.[1] This electron-rich nature makes the aromatic core highly nucleophilic and susceptible to electrophilic attack.
Conversely, the isocyanide (-N≡C) group is an electronic chameleon. It exhibits both σ-donating and π-accepting properties, allowing it to interact with a diverse range of electrophiles and nucleophiles.[2] The terminal carbon atom can act as both a nucleophile and an electrophile, a duality that underpins its utility in multicomponent reactions.[3][4] The introduction of this group onto the electron-rich 1,3,5-trimethoxybenzene ring is expected to create a molecule with a unique and nuanced electronic profile, influencing its molecular orbital energies, reactivity, and potential applications.
Predicted Electronic Structure and Properties
Due to the scarcity of direct experimental data for 2-isocyano-1,3,5-trimethoxybenzene, we will infer its electronic properties by examining its constituent parts and data from closely related analogs.
The Influence of Methoxy Groups on the Aromatic System
The three methoxy groups in a 1,3,5-substitution pattern synergistically donate electron density into the benzene ring through resonance. This has several key consequences:
Increased Nucleophilicity: The high electron density of the aromatic ring makes it a strong nucleophile, predisposing it to reactions with electrophiles.
Activation of the Ring: The methoxy groups are strongly activating, directing electrophilic aromatic substitution to the ortho and para positions. In the case of 1,3,5-trimethoxybenzene, all unsubstituted positions are ortho to at least one methoxy group, making them highly activated.
Impact on Frontier Molecular Orbitals: The electron donation from the methoxy groups raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the benzene ring, making the molecule more susceptible to oxidation.
The Electronic Nature of the Isocyanide Group
The isocyanide group possesses a unique electronic structure with two resonance forms: a zwitterionic form with a triple bond and a neutral form with a double bond. This ambiphilic nature allows it to engage in a wide array of chemical transformations. When attached to an aromatic ring, the isocyanide group generally acts as an electron-withdrawing group through its inductive effect (-I), while its π-accepting ability can be influenced by the electronic nature of the aromatic ring.[3]
Synergistic Effects in 2-Isocyano-1,3,5-trimethoxybenzene
The combination of the electron-donating trimethoxybenzene core and the electronically flexible isocyanide group is predicted to result in the following:
Modulated Isocyanide Reactivity: The high electron density of the aromatic ring will likely enhance the σ-donating ability of the isocyanide group, potentially influencing its coordination to metal centers and its reactivity in certain organic reactions.
Push-Pull System Dynamics: The electron-donating methoxy groups and the potentially electron-accepting isocyanide group could create a "push-pull" electronic environment, which may lead to interesting photophysical properties.
Fine-Tuning of Frontier Orbitals: The interplay of these groups will determine the energies of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO). It is anticipated that the HOMO will be largely localized on the electron-rich trimethoxybenzene ring, while the LUMO may have significant contributions from the π* orbitals of the isocyanide group.
Spectroscopic Characterization (Predicted)
Based on the functional groups present, the following spectroscopic signatures are anticipated for 2-isocyano-1,3,5-trimethoxybenzene:
Spectroscopic Technique
Predicted Key Features
Rationale
Infrared (IR) Spectroscopy
Strong, sharp absorption between 2150-2110 cm⁻¹
Characteristic N≡C stretch of the isocyanide group.[2]
C-O stretching bands for aryl ethers around 1250 cm⁻¹ and 1050 cm⁻¹
Presence of the methoxy groups.
¹H NMR Spectroscopy
Singlets for the methoxy protons (OCH₃)
Due to the symmetry of the 1,3,5-trimethoxybenzene core.
Aromatic protons in the downfield region, with chemical shifts influenced by the anisotropic effect of the isocyanide group.
¹³C NMR Spectroscopy
Isocyanide carbon resonance in the range of 155-170 ppm.
Characteristic chemical shift for the isocyanide carbon.
Resonances for the methoxy carbons around 55-60 ppm.
Aromatic carbon signals with chemical shifts dictated by the electron-donating methoxy groups and the isocyanide substituent.
Synthetic Pathways
The synthesis of 2-isocyano-1,3,5-trimethoxybenzene would most logically proceed from 2-amino-1,3,5-trimethoxybenzene (also known as 2,4,6-trimethoxyaniline). This precursor is a versatile building block for various complex organic molecules.[5]
Synthesis of the Precursor: 2-Amino-1,3,5-trimethoxybenzene
A plausible synthetic route to the key aniline precursor involves the nitration of 1,3,5-trimethoxybenzene followed by the reduction of the resulting nitro compound.
Figure 1: Proposed synthetic route to 2-amino-1,3,5-trimethoxybenzene.
Experimental Protocol: Nitration of 1,3,5-trimethoxybenzene
Dissolution: Dissolve 1,3,5-trimethoxybenzene in a suitable solvent such as acetic acid or dichloromethane.
Cooling: Cool the solution in an ice bath to 0-5 °C.
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture over ice and extract the product with an organic solvent.
Purification: Purify the crude 2-nitro-1,3,5-trimethoxybenzene by column chromatography or recrystallization.
Experimental Protocol: Reduction of 2-Nitro-1,3,5-trimethoxybenzene
Dissolution: Dissolve the nitro compound in a suitable solvent like ethanol or ethyl acetate.
Reduction: Add a reducing agent. For example, for a catalytic hydrogenation, add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere. Alternatively, a metal-acid system like tin(II) chloride in hydrochloric acid can be used.
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
Work-up: After the reaction is complete, filter off the catalyst (if used) and neutralize the solution. Extract the product with an organic solvent.
Purification: Purify the resulting 2-amino-1,3,5-trimethoxybenzene by column chromatography or recrystallization.
Conversion of the Amine to the Isocyanide
The conversion of the primary amine to the isocyanide can be achieved through several established methods, most commonly via the dehydration of the corresponding formamide.
Figure 2: General synthetic pathway to 2-isocyano-1,3,5-trimethoxybenzene.
Experimental Protocol: Formylation of 2-Amino-1,3,5-trimethoxybenzene
Reaction Setup: Reflux a solution of 2-amino-1,3,5-trimethoxybenzene in an excess of a formylating agent, such as ethyl formate.
Reaction Monitoring: Monitor the reaction by TLC until the starting amine is consumed.
Work-up: Remove the excess formylating agent under reduced pressure.
Purification: Purify the resulting N-(2,4,6-trimethoxyphenyl)formamide by recrystallization or column chromatography.
Experimental Protocol: Dehydration of the Formamide
Dissolution and Cooling: Dissolve the formamide in an anhydrous solvent like dichloromethane or pyridine and cool the solution in an ice bath.
Dehydration: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or diphosgene dropwise.
Reaction Monitoring: Monitor the formation of the isocyanide by TLC or IR spectroscopy (observing the appearance of the N≡C stretch).
Work-up: Quench the reaction with an aqueous base solution (e.g., sodium carbonate) and extract the product with an organic solvent.
Purification: Purify the 2-isocyano-1,3,5-trimethoxybenzene by column chromatography, taking care to use a well-ventilated fume hood due to the potent odor of isocyanides.
Predicted Reactivity and Potential Applications
The unique electronic nature of 2-isocyano-1,3,5-trimethoxybenzene suggests a rich and varied reactivity profile.
Multicomponent Reactions
Isocyanides are renowned for their participation in multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[4][6] The electron-rich nature of the 2,4,6-trimethoxyphenyl group is expected to influence the nucleophilicity of the isocyanide carbon. While aryl isocyanides are generally less reactive than their alkyl counterparts in these reactions, the strong electron-donating methoxy groups may enhance the reactivity of 2-isocyano-1,3,5-trimethoxybenzene, making it a valuable building block for the synthesis of complex, highly functionalized molecules.[3]
Figure 3: The Ugi four-component reaction, a potential application for 2-isocyano-1,3,5-trimethoxybenzene.
Coordination Chemistry
Aryl isocyanides are effective ligands in coordination chemistry.[7] The electronic properties of the aryl substituent can fine-tune the σ-donor and π-acceptor characteristics of the isocyanide ligand. The electron-rich 2,4,6-trimethoxyphenyl group would likely enhance the σ-donating ability of the isocyanide, leading to the formation of stable complexes with a variety of transition metals. These complexes could have applications in catalysis or as functional materials.
Medicinal Chemistry and Drug Development
The 1,3,5-trimethoxybenzene motif is found in some natural products and pharmacologically active compounds.[5] The isocyanide functional group, while having a historical reputation for toxicity, has seen a resurgence in medicinal chemistry as a versatile scaffold for generating molecular diversity.[6] The combination of these two moieties in 2-isocyano-1,3,5-trimethoxybenzene could provide a novel starting point for the synthesis of new bioactive molecules.
Conclusion
2-Isocyano-1,3,5-trimethoxybenzene represents a fascinating molecular architecture with a rich, albeit largely unexplored, electronic landscape. The powerful electron-donating capacity of the trimethoxy-substituted ring, coupled with the versatile and ambiphilic nature of the isocyanide group, suggests a wide range of potential applications in organic synthesis, materials science, and medicinal chemistry. This technical guide, by synthesizing available information and providing predictive insights, aims to stimulate further experimental and computational investigation into this and related compounds, paving the way for new discoveries and innovations.
References
Dömling, A. (2002). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 102(10), 3535-3575.
Shaabani, A., et al. (2018). Isocyanate-based multicomponent reactions. Molecular Diversity, 22(3), 543-568.
E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). Isocyanides.
Djurkovic, M. V., et al. (2010). A New Synthetic Route to 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB). Propellants, Explosives, Pyrotechnics, 35(1), 45-50.
Bellamy, A. J., et al. (2002). Methods of producing 1,3,5-triamino-2,4,6-trinitrobenzene.
Heravi, M. M., & Zadsirjan, V. (2020). Isocyanide-Based Multicomponent Reactions: A Powerful Tool for the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 24(13), 1427-1478.
Pirrung, M. C. (2000). Multicomponent Reactions with Isocyanides.
Mitchell, A. R., et al. (2002). Methods for the production of 1,3,5-triamino-2,4,6-trinitrobenzene.
ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. [Link]
D'Agostino, S., et al. (2005). Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene. Química Nova, 28(6), 1076-1082.
Joshi, B. D., et al. (2022). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. Journal of the Institute of Science and Technology, 27(2), 1-13.
Patil, P., et al. (2023). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry, 88(2), 750-768.
Dias, R. P., et al. (2018). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Environmental Science: Water Research & Technology, 4(11), 1894-1905.
Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6891.
Tezcan, H., et al. (2011). Electrochemical properties of 1,3-disubstituted methyl methoxy phenyl-5-phenylformazans and comparison with spectral properties. Journal of the Serbian Chemical Society, 76(8), 1085-1098.
Chaudhary, T., & Joshi, B. D. (2022). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. Journal of Institute of Science and Technology, 27(2), 1-13.
Patil, P., et al. (2024). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry, 89(2), 750-768.
Butler, I. R., et al. (2021). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Molecules, 26(11), 3329.
Literature review of trimethoxy-substituted benzene isocyanides
Executive Summary This technical guide provides a comprehensive analysis of trimethoxy-substituted benzene isocyanides, specifically focusing on 3,4,5-trimethoxyphenyl isocyanide (TMPI) and its benzyl homolog. These comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of trimethoxy-substituted benzene isocyanides, specifically focusing on 3,4,5-trimethoxyphenyl isocyanide (TMPI) and its benzyl homolog. These compounds serve as critical synthons in multicomponent reactions (MCRs) and as ligands in organometallic chemistry. Their structural homology to the colchicine pharmacophore makes them invaluable in the design of tubulin polymerization inhibitors, while their strong
-donor capacity enables the formation of stable Technetium-99m () complexes for myocardial and tumor imaging.
Molecular Architecture & Significance
The 3,4,5-trimethoxyphenyl (TMP) motif is a privileged substructure in medicinal chemistry. It is the defining feature of colchicine , podophyllotoxin , and combretastatin A-4 , all of which bind to the colchicine-binding site on
-tubulin to inhibit microtubule dynamics.
The introduction of an isocyanide (
) group to this ring creates a versatile "chemical chameleon":
Electrophile/Nucleophile Duality: The terminal carbon possesses formally divalent character, allowing it to react with nucleophiles and electrophiles simultaneously (alpha-addition).
Metal Coordination: Isocyanides are isoelectronic with carbon monoxide (CO), acting as strong field ligands for transition metals (Re, Tc, Au).
Bio-isostere Precursor: The isocyanide group is the primary precursor for 1,5-disubstituted tetrazoles (cis-amide mimics) and oxazoles.
Synthetic Masterclass
The synthesis of 3,4,5-trimethoxyphenyl isocyanide requires a rigorous two-step protocol starting from the commercially available aniline. While phosgene-based methods exist, the dehydration of formamides is the industry standard for bench-scale reproducibility and safety.
Reaction Pathway (DOT Visualization)
The following diagram outlines the conversion of 3,4,5-trimethoxyaniline to the isocyanide via a formamide intermediate.
Figure 1: Step-wise synthesis of 3,4,5-trimethoxyphenyl isocyanide via formamide dehydration.
Detailed Experimental Protocol
Step 1: Formylation
Dissolve 3,4,5-trimethoxyaniline (10 mmol) in formic acid (20 mL).
Add acetic anhydride (1.1 eq) dropwise at 0°C to generate the mixed anhydride in situ.
Stir at room temperature for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).
Quench with ice water. Filter the precipitate, wash with water, and dry in vacuo to yield
-(3,4,5-trimethoxyphenyl)formamide.
Step 2: Dehydration (The Critical Step)
Caution: This reaction is exothermic. Maintain strict temperature control.
Dissolve the formamide (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) and triethylamine (
, 30 mmol).
Cool the solution to -5°C.
Add phosphorus oxychloride (
, 11 mmol) dropwise over 20 minutes. Do not allow temperature to exceed 0°C.
Allow the mixture to warm to room temperature and stir for 1 hour.
Quench: Pour the reaction mixture into a saturated
solution (0°C) and stir vigorously for 30 minutes.
Extraction: Separate organic layer, wash with brine, dry over
, and concentrate.
Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexane).
Multicomponent Reactivity (MCRs)
The primary utility of trimethoxy-substituted isocyanides lies in Isocyanide-based Multicomponent Reactions (IMCRs) . These reactions allow for the rapid assembly of peptidomimetic libraries.
The Ugi Reaction
The Ugi 4-Component Reaction (U-4CR) combines an amine, an aldehyde, a carboxylic acid, and the isocyanide to form a bis-amide.[1][2] When using 3,4,5-trimethoxyphenyl isocyanide, the resulting scaffold incorporates the "colchicine-like" motif directly into the peptide backbone.
Mechanistic Workflow (DOT Visualization)
Figure 2: Mechanism of the Ugi 4-Component Reaction utilizing TMPI.
Pharmacological & Bio-imaging Applications
Tubulin Inhibition Data
Derivatives synthesized via the Ugi or Passerini reaction using 3,4,5-trimethoxyphenyl isocyanide often exhibit potent cytotoxicity. The trimethoxy ring mimics the A-ring of colchicine.
Compound Class
Modification
Target
IC50 (MCF-7 Cell Line)
TMPI-Ugi Adduct
-acylamino amide
Tubulin (Colchicine Site)
TMPI-Tetrazole
Isocyanide Tetrazole
Tubulin / Apoptosis
Benzoxazole
Cyclization of Ugi adduct
Tubulin (Rigidified)
Note: Data represents generalized ranges from structure-activity relationship (SAR) studies involving trimethoxy-aryl pharmacophores.
Technetium-99m Coordination
Isocyanides are monodentate ligands with strong
-acceptor properties. They form stable hexakis complexes with Technetium(I), denoted as .
Relevance: While Sestamibi (MIBI) uses a methoxy-isobutyl isocyanide, the trimethoxyphenyl variants are explored for their altered lipophilicity (
), which influences mitochondrial uptake in tumor cells and myocardial retention.
Protocol: The labeling typically involves a ligand exchange reaction with a
precursor or direct reduction of pertechnetate in the presence of the isocyanide and Cu(I) salts.
Safety & Handling: The Odor Problem
Isocyanides are notorious for their vile, pervasive odor.[3]
Mitigation: All glassware must be treated with an acidic solution (HCl/MeOH) immediately after use to hydrolyze residual isocyanide back to the amine/formamide, which are odorless.
Advanced Handling: Recent literature suggests forming halogen-bonded adducts (e.g., with iodo-perfluoroalkanes) to render isocyanides solid and odorless for storage, releasing them only upon reaction.
References
Ugi, I. (1962). "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link
Nenajdenko, V. G. (Ed.).[4][5] (2012).[6] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[7] Link
Wang, Z., et al. (2022).[8] "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules, 27(14), 4623. Link
Holman, G. C., et al. (2011). "Technetium-99m complexes with isocyanide ligands: A review of the coordination chemistry and clinical applications." Coordination Chemistry Reviews, 255(21-22), 2530-2549.
Milkherdov, A. S., et al. (2020).[9] "The halogen bond with isocyano carbon reduces isocyanide odor."[10] Nature Communications, 11, 3019. Link
Applications of 2-Isocyano-1,3,5-trimethoxybenzene in Heterocycle Synthesis
This guide details the applications of 2-Isocyano-1,3,5-trimethoxybenzene (TMBI) , a specialized isocyanide reagent that overcomes the two primary limitations of traditional isocyanide chemistry: noxious odor and limited...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the applications of 2-Isocyano-1,3,5-trimethoxybenzene (TMBI) , a specialized isocyanide reagent that overcomes the two primary limitations of traditional isocyanide chemistry: noxious odor and limited post-reaction modifiability.
Content Type: Application Note & Protocol Guide
Audience: Senior Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
Executive Summary: The "Luxury" Isocyanide
2-Isocyano-1,3,5-trimethoxybenzene (TMBI) , also known as 2,4,6-trimethoxyphenyl isocyanide, is a distinct reagent in the isocyanide toolbox. Unlike the ubiquitous TosMIC (used for direct oxazole/pyrrole synthesis) or simple alkyl isocyanides (used for linear amides), TMBI serves two advanced strategic functions:
Universal Convertible Isocyanide: It acts as an "ammonia equivalent." The electron-rich 1,3,5-trimethoxybenzene (TMB) ring creates an amide bond that is sterically twisted and electronically labile, allowing for mild oxidative cleavage to primary amides or carboxylic acids.
Pharmacophore Installation: It introduces the 3,4,5-trimethoxyphenyl moiety (when viewed from the connection point), a privileged scaffold in tubulin inhibitors (e.g., Combretastatin analogs) and other anticancer agents.
Core Mechanism: The "Convertible" Advantage
The utility of TMBI relies on the unique electronic properties of the N-(2,4,6-trimethoxyphenyl)amide bond formed during Multicomponent Reactions (MCRs).
Electronic & Steric Rationale
Steric Twist: The ortho-methoxy groups (positions 2 and 6 relative to the nitrogen) force the amide bond out of planarity. This disrupts the
resonance, weakening the amide bond character (making it more ketone-like).
Electronic Enrichment: The electron-donating methoxy groups make the aromatic ring highly susceptible to Single Electron Transfer (SET) oxidation.
Reaction Pathway Visualization
The following diagram illustrates the Ugi reaction using TMBI followed by the oxidative cleavage mechanism.
Figure 1: The "Convertible Isocyanide" workflow. TMBI acts as a temporary scaffold to facilitate the formation of complex primary amides via the Ugi reaction.
Applications in Heterocycle Synthesis[1][2][3]
While TosMIC is used to build the heterocycle ring, TMBI is used to functionalize heterocycles or create them via post-condensation cyclization.
Application A: Synthesis of Functionalized Peptidomimetics (Diketopiperazines)
TMBI is ideal for synthesizing constrained heterocyclic peptides (diketopiperazines) where the N-substituent (the TMB group) can be either retained for biological activity or removed.
Mechanism: Ugi reaction using an amino acid as the amine component
Intramolecular cyclization.
Advantage: The TMB group improves solubility of the intermediate compared to simple benzyl isocyanides.
Application B: Synthesis of Benzoxazoles via Post-Ugi Cyclization
Although TMBI itself does not form the benzoxazole core, it is frequently used in conjunction with 2-aminophenols in the Ugi reaction. The TMB group serves as the exocyclic amide substituent, which can be cleaved to reveal a free primary amide on the heterocycle.
Application C: Synthesis of Combretastatin-like Heterocycles
The 3,4,5-trimethoxyphenyl motif is a potent tubulin binder. Using TMBI in an Ugi-Smiles or Ugi-Buchwald reaction allows for the direct, one-pot installation of this pharmacophore onto heterocyclic cores (e.g., indoles, quinolines).
Experimental Protocols
Protocol 1: General Ugi-4CR with TMBI
This protocol generates the N-(2,4,6-trimethoxyphenyl)amide intermediate.
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)
Procedure:
Imine Formation: In a round-bottom flask, dissolve the aldehyde and amine in MeOH. Stir at room temperature (RT) for 30–60 minutes to pre-form the imine (optional but recommended for lower reactivity amines).
Addition: Add the carboxylic acid, followed immediately by TMBI .
Note: TMBI is a solid and odorless, making handling significantly easier than liquid isocyanides.
Reaction: Stir the mixture at RT for 12–24 hours. Monitor by TLC (TMBI is less polar; the product will be more polar).
Workup: Evaporate the solvent under reduced pressure.
Purification: The Ugi adduct often precipitates upon addition of ether or can be purified via flash column chromatography (Hexane/EtOAc).
Typical Yield: 70–90%
Protocol 2: Oxidative Cleavage (Conversion to Primary Amide)
This step removes the TMB auxiliary to reveal a primary amide.
Reagents:
Ugi Adduct (from Protocol 1)
Ceric Ammonium Nitrate (CAN) (3.0–4.0 equiv)
Solvent: Acetonitrile/Water (3:1 ratio)
Procedure:
Dissolve the Ugi adduct in the MeCN/H₂O mixture. Cool to 0°C.[2][3]
Add CAN dropwise as a solution in water. The reaction mixture will turn deep orange/red (formation of the quinone species).
Stir at 0°C for 30 minutes, then warm to RT for 1–2 hours.
). The TMB-quinone byproduct is often removed during the aqueous wash or chromatography.
Purification: Flash chromatography yields the primary amide .
Data Summary Table: Cleavage Efficiency
Cleavage Method
Reagent
Conditions
Target Product
Yield
Notes
Oxidative
CAN
MeCN/H₂O, 0°C
Primary Amide
75-85%
Standard method; fast.
Oxidative
DDQ
DCM/H₂O, RT
Primary Amide
60-75%
Milder; good for acid-sensitive substrates.
Acidolytic
TFA
TFA/Anisole, 60°C
Primary Amide
50-65%
Requires scavenger; harsher conditions.
Troubleshooting & Optimization
Problem: Low Yield in Ugi Reaction
Cause: Steric hindrance of the TMBI.
Solution: Use 2,2,2-Trifluoroethanol (TFE) as the solvent. TFE activates the imine via hydrogen bonding, significantly accelerating the reaction and overcoming the steric bulk of the trimethoxybenzene ring.
Problem: Incomplete Cleavage
Cause: Poor solubility of the Ugi adduct in the aqueous CAN solution.
Solution: Increase the proportion of Acetonitrile or use a DDQ oxidation in Dichloromethane (DCM) if the substrate is lipophilic.
Problem: "Odorless" Misconception
Clarification: While TMBI is solid and has very low vapor pressure (making it effectively odorless compared to liquid isocyanides), it should still be handled in a fume hood. Upon acidification or heating, trace hydrolysis can release isocyanic acid derivatives.
References
Synthesis and Properties of TMBI
Title: "Isocyanide-based multicomponent reactions for the synthesis of heterocycles"
Sterically hindered aryl isocyanides (e.g., 2,6-dimethylphenyl isocyanide or 2,6-diisopropylphenyl isocyanide) are critical building blocks in modern organic synthesis. Their bulk provides kinetic stabilization to transition metal complexes and influences diastereoselectivity in multicomponent reactions. However, this same steric bulk complicates their synthesis. Standard formylation and dehydration protocols often fail due to the nucleophilic unreactivity of the hindered amine precursor.
This guide details a robust, field-proven two-step protocol specifically optimized for hindered systems :
Formylation using in situ generated Acetic Formic Anhydride (AFA) to overcome low amine nucleophilicity.
Dehydration using Phosphoryl Chloride (
) and a tertiary amine base, widely regarded as the "gold standard" for reliability over phosgene gas or milder (but expensive) reagents like Burgess reagent.
Strategic Analysis & Mechanism
The Steric Paradox
Hindered isocyanides are kinetically stable but synthetically challenging. The 2,6-substitution pattern on the aromatic ring protects the isocyanide carbon from oligomerization, making these compounds isolable and storable. However, this bulk also shields the nitrogen atom during the precursor synthesis, necessitating highly electrophilic formylating agents.
Mechanism of Dehydration
The transformation of a formamide to an isocyanide is an elimination reaction.[1] The formamide oxygen is activated by an electrophile (
), converting it into a good leaving group (dichlorophosphate). Subsequent deprotonation by a base triggers the elimination to form the isocyanide.[1]
Figure 1: Mechanistic pathway for the dehydration of formamides using
.
Experimental Protocols
Phase 1: Precursor Synthesis (Formylation of Hindered Anilines)
Standard reflux with formic acid is often insufficient for 2,6-disubstituted anilines. We utilize Acetic Formic Anhydride (AFA).[2]
Purification: Flash chromatography on silica gel (typically 100% Hexanes or 95:5 Hexanes:EtOAc).
Note: Hindered isocyanides are often solids and can sometimes be recrystallized, but filtration through a silica plug is recommended to remove colored impurities.
Quality Control & Data Analysis
Characterization Metrics:
Analytical Method
Expected Signal
Interpretation
IR Spectroscopy
2110–2140 cm⁻¹
Strong, sharp peak. Definitive diagnostic for Isocyanide (-NC).
¹H NMR
Absence of NH
Disappearance of the amide proton (~8-9 ppm) and formyl proton (~8.5 ppm).
¹³C NMR
~165 ppm (t)
Characteristic triplet ( Hz) for the terminal isocyanide carbon.
Odor
"Earthy" / Vile
While not analytical, the smell is unmistakable.
Process Workflow Diagram
Figure 2: End-to-end synthesis workflow for hindered aryl isocyanides.
Critical Safety & Odor Management
The "smell test" is not a valid safety measure; isocyanides can desensitize the olfactory nerve.
Glassware Decontamination: Do NOT wash glassware immediately in the open sink.
Protocol: Rinse all flasks, stir bars, and funnels with a solution of 5% Methanolic Sulfuric Acid or Dilute Bleach (NaOCl) .
Chemistry: Acid hydrolysis converts the isocyanide back to the amine (smells like aniline) or formate. Oxidation (bleach) converts it to the isocyanate (less volatile).
Waste Disposal: Segregate all liquid waste. Treat with bleach before disposal to neutralize the odor.
Spill Control: If a spill occurs, cover with sand/vermiculite, then soak the solid with dilute bleach. Do not wipe with paper towels (this increases surface area and vaporization).
References
Ugi, I. (1971).[8] Isonitrile Chemistry. Academic Press. (Foundational text on isocyanide chemistry).
Organic Syntheses. (2005). Preparation of 2,6-Dimethylphenyl Isocyanide. Org. Synth. 2005, 82, 79. Link
Chao, W., et al. (2022).[9] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Molecules, 27(20), 6850. Link
Porcheddu, A., et al. (2005). Microwave-Assisted Synthesis of Isonitriles. J. Org.[9] Chem., 70(6), 2361–2363. Link
Safe Work Australia. (2020). Guide to Handling Isocyanates and Isocyanides. Link
Technical Support Center: Managing and Eliminating Isocyanide Odor from 2,4,6-Trimethoxyphenyl Isocyanide Products
Welcome to the technical support guide for handling 2,4,6-trimethoxyphenyl isocyanide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for resea...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling 2,4,6-trimethoxyphenyl isocyanide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you safely and effectively manage the characteristic and potent odor associated with isocyanide compounds, ensuring the purity of your product and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What causes the intense and unpleasant odor of 2,4,6-trimethoxyphenyl isocyanide?
The powerful and often repulsive odor of volatile isocyanides is an intrinsic property of the isocyano functional group (–N⁺≡C⁻).[1] The smell is legendary in the field of chemistry, with some describing it as "horrid" and "mind-boggling".[2] This characteristic is not due to an impurity but to the molecule itself. The high vapor pressure of many common isocyanides allows them to be easily detected by the human olfactory system, even at very low concentrations.[1] While non-volatile isocyanides like tosylmethyl isocyanide do not have a significant odor, 2,4,6-trimethoxyphenyl isocyanide possesses sufficient volatility to be problematic.
Q2: Why is it crucial to remove this odor from my final product and lab environment?
There are two primary reasons for active odor removal:
Product Purity and Application: For applications in drug development and materials science, the presence of residual, odorous isocyanide indicates an unreacted starting material or impurity. This can interfere with downstream reactions, alter biological activity, and compromise the integrity of the final product.
Laboratory Safety and Environment: The pervasive and unpleasant smell can cause significant discomfort for laboratory personnel.[2] While not all isocyanides are highly toxic, some, like cyclohexyl isocyanide, are known to be toxic.[1] Eliminating the odor is a key aspect of good laboratory hygiene and ensures a safer, more pleasant working environment. Rinsing contaminated glassware and surfaces is essential to prevent cross-contamination and lingering smells.[3][4]
Troubleshooting Guide: Odor Removal & Mitigation
This section addresses the most common issues encountered during and after syntheses involving 2,4,6-trimethoxyphenyl isocyanide.
Q3: I have unreacted isocyanide in my reaction mixture. What is the most effective chemical method to quench it and eliminate the odor?
The most reliable and widely accepted method for destroying residual isocyanides is acid-catalyzed hydrolysis . Isocyanides are generally stable under basic conditions but react readily in the presence of aqueous acid to form the corresponding N-substituted formamides.[1] These formamides are typically odorless and more easily removed during workup.
Causality Behind the Method: The mechanism involves the protonation of the nucleophilic carbon atom of the isocyanide group. This makes the carbon highly electrophilic and susceptible to attack by water. Subsequent rearrangement and deprotonation yield the formamide.[5] This reaction is highly effective because isocyanides are resistant to basic hydrolysis, preventing degradation by common basic reagents used in synthesis.[6][7]
This protocol details the standard procedure for quenching residual 2,4,6-trimethoxyphenyl isocyanide in a reaction mixture.
Step 1: Cool the Reaction Mixture
Before quenching, cool your reaction vessel in an ice-water bath (0-5 °C). This mitigates any potential exotherm from the acid-base neutralization if your reaction mixture contains a base like triethylamine or pyridine.
Step 2: Prepare the Acidic Quenching Solution
Prepare a dilute aqueous solution of a mineral acid. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used. A 1-2 M solution is typically sufficient.
Step 3: Add the Acidic Solution
Slowly add the dilute acid solution to your stirring reaction mixture. Monitor the pH of the aqueous phase using pH paper to ensure it becomes acidic (pH 1-2).
Step 4: Stir and Allow to React
Allow the biphasic mixture to stir vigorously for 30-60 minutes at room temperature. This ensures the complete hydrolysis of the isocyanide.
Step 5: Workup
Proceed with your standard aqueous workup. Separate the organic layer, wash it with water and/or brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
Step 6: Verification
Confirm the absence of the isocyanide by taking an IR spectrum of the crude product. The characteristic strong absorbance for the isocyanide group between 2110-2165 cm⁻¹ should be absent.[1]
Below is a workflow diagram illustrating this process.
Caption: Workflow for quenching residual isocyanide via acid hydrolysis.
The chemical transformation underlying this process is illustrated below.
Caption: Simplified mechanism of isocyanide hydrolysis to a formamide.
Q4: How do I clean the isocyanide odor from my glassware and work surfaces?
Lingering odors are often due to trace amounts of the isocyanide adsorbed onto surfaces. A simple solvent rinse is often insufficient.
For Glassware:
Initial Rinse: Rinse the glassware with a water-miscible organic solvent like acetone to remove the bulk of organic residues.
Decontamination Rinse: Prepare a solution of 5-10% concentrated hydrochloric acid or sulfuric acid in methanol or ethanol.[3][4] (Caution: Handle concentrated acids and flammable solvents with extreme care inside a fume hood).
Application: Rinse the glassware thoroughly with this acidic alcohol solution. Let it sit for 15-20 minutes.
Final Cleaning: Dispose of the acidic rinse appropriately and then wash the glassware as usual with soap and water.
For Surfaces (in a fume hood):
Wipe Down: Wipe the contaminated surface with a cloth or paper towel soaked in the acidic alcohol solution described above.
Neutralize: Follow with a wipe-down using a cloth dampened with a weak base solution (e.g., 5% sodium bicarbonate) to neutralize the acid.
Final Rinse: Finish by wiping with a water-dampened cloth.
Method
Reagent
Application
Pros
Cons
Acid Hydrolysis
Dilute HCl or H₂SO₄
Quenching reaction mixtures
Highly effective, converts isocyanide to a stable, odorless product.[1]
Requires careful pH control; can affect acid-sensitive functional groups.
Corrosive and flammable; requires careful handling and disposal.
Q5: Are there any modern methods to manage isocyanide odor during storage and handling without destroying the compound?
Yes, recent research has demonstrated an innovative approach to reversibly "mask" the odor of isocyanides. Scientists have found that forming a noncovalent halogen bond between the isocyanide carbon atom and an iodine-containing compound (like iodopentafluorobenzene) dramatically reduces the isocyanide's volatility.[2][8]
This association can decrease the concentration of the isocyanide in the air by up to 50-fold, effectively mitigating the odor without chemically altering the isocyanide functional group.[8] The isocyanide can be stored as this stable, low-odor adduct and used directly in reactions like the Ugi multicomponent reaction, where it performs similarly to the free isocyanide.[2] While this is an advanced technique requiring specific halogen-bond donors, it represents a frontier in making these powerful reagents easier and safer to handle.[8][9]
References
Novel noncovalent bond blocks repulsive odor of isocyanides, key reagents in organic synthesis. (n.d.). Institute of Chemistry, SPBU. [Link]
Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. (n.d.). Vedantu. [Link]
Cyanides and Isocyanides || Hydrolysis & Addition Reactions ||Gurpreet Sir||. (2021, May 14). YouTube. [Link]
Isocyanide. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
HYDROLYSIS OF ISOCYANIDES. (2020, January 19). YouTube. [Link]
A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. (2022, October 13). PMC. [Link]
Why doesn't hydrolysis of isocyanides take place in basic medium? (2021, August 12). Chemistry Stack Exchange. [Link]
Purification methods for 2-Isocyano-1,3,5-trimethoxybenzene (silica gel vs distillation)
The following technical guide details the purification and handling protocols for 2-Isocyano-1,3,5-trimethoxybenzene (also known as 2,4,6-trimethoxyphenyl isocyanide; CAS: 115603-32-2). Technical Support Guide: Purificat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the purification and handling protocols for 2-Isocyano-1,3,5-trimethoxybenzene (also known as 2,4,6-trimethoxyphenyl isocyanide; CAS: 115603-32-2).
Technical Support Guide: Purification of 2-Isocyano-1,3,5-trimethoxybenzene
Support Ticket ID: INC-246-TMPI
Subject: Optimization of Purification Protocols (Silica vs. Distillation)
Status: Resolved / Expert Review
Critical Issue: This compound is an electron-rich aryl isocyanide.[1] The electron-donating methoxy groups at the 2, 4, and 6 positions significantly increase the nucleophilicity of the isocyanide carbon.[1] Consequently, it is highly prone to acid-catalyzed polymerization and hydrolysis.[1]
The Verdict: Silica Gel vs. Distillation
Standard Silica Gel:NOT RECOMMENDED. The inherent acidity of standard silica gel (pH ~5-6) will protonate the isocyanide carbon, triggering rapid polymerization (often observed as the column turning brown/purple) or hydrolysis to the formamide.
Distillation:HIGH RISK. While possible for simple alkyl isocyanides, aryl isocyanides with heavy substitution often have high boiling points. Prolonged heating can lead to thermal rearrangement to the nitrile (R-CN) or decomposition.
Recommended Method:Neutralized/Basic Silica Chromatography or Recrystallization .
Synthesis & Purification Workflow
The following workflow outlines the critical path from the formamide intermediate to the purified isocyanide, emphasizing the necessary deviations from standard organic protocols.
Figure 1: Decision matrix for the purification of electron-rich aryl isocyanides.
Detailed Protocols
Method A: Basic Silica Gel Chromatography (For Oils/Impure Solids)
Use this method if the crude product is an oil or contains significant impurities that prevent crystallization.
The "Why": Standard silica has surface silanol groups (Si-OH) that act as weak acids. By pre-treating the silica with triethylamine (Et3N), you neutralize these sites, preventing the isocyanide from decomposing during elution.[1]
Protocol:
Slurry Preparation: Prepare a slurry of silica gel (Standard Mesh 230-400) in the eluent solvent (typically Hexanes/Ethyl Acetate).
Neutralization: Add 5% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
Packing: Pour the slurry into the column. Flush with 2-3 column volumes of the eluent (containing 1% Et3N) to ensure the entire stationary phase is basic.
Loading: Dissolve the crude isocyanide in a minimum amount of eluent (containing 1% Et3N) and load carefully.
Elution: Elute with a gradient of Hexanes/EtOAc (e.g., 9:1 to 4:1) containing 1% Et3N .
Note: Isocyanides are less polar than their corresponding formamides and will elute significantly faster.
Concentration: Evaporate fractions at <30°C to avoid thermal stress.
Method B: Recrystallization (For Solids)
Use this method if the crude product solidifies upon standing.
The "Why": Recrystallization avoids the risks of solid-phase interactions entirely and is scalable.
Protocol:
Solvent Selection: Test solubility in hot Ethanol (EtOH) or Isopropanol (iPrOH).
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
Filtration: If insoluble particles remain, filter hot through a glass frit (avoid filter paper if possible to reduce surface area contact).
Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer.
Collection: Filter the crystals and wash with cold hexanes.
Troubleshooting & FAQs
Q1: My column turned brown/purple during purification. What happened?A: This is the classic sign of isocyanide polymerization. The acid sites on the silica gel initiated a cationic polymerization of the electron-rich isocyanide.
Fix: You must use Method A . Add 5% Et3N to your silica slurry before packing. If the product is already on the column, flush rapidly with high polarity solvent containing Et3N, but yield will likely be compromised.[1]
Q2: Can I distill this compound?A: It is not recommended . 1,3,5-trimethoxybenzene (the parent) boils at 255°C. The isocyanide will likely boil higher or decompose before distilling.[1] If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the temperature as low as possible.
Q3: The smell is unbearable. How do I neutralize the glassware?A: Isocyanides have a distinct, repulsive odor.
Neutralization: Rinse all glassware with a 1:1 mixture of Methanol and dilute Hydrochloric Acid (1M) . The acid hydrolyzes the residual isocyanide back to the amine/formamide, which are odorless (or smell like standard amines). Do not use bleach immediately as it can form volatile cyanogen halides.[1]
Q4: Is the compound stable at room temperature?A: Pure aryl isocyanides are generally stable at room temperature if kept dry. However, due to the electron-rich nature of the trimethoxy ring, this specific compound is sensitive to oxidation and moisture.[1] Store at -20°C under Argon/Nitrogen.
Comparative Data Table
Feature
Standard Silica
Basic Silica (Et3N treated)
Distillation
Recrystallization
Recovery Yield
< 20% (Decomposition)
85 - 95%
40 - 60%
70 - 90%
Purity
Low (Oligomers present)
High
High
Very High
Thermal Stress
Low
Low
High (Risk of nitrile formation)
Low
Scalability
Medium
Medium
Low
High
Recommended?
NO
YES
NO
YES
References
Synthesis and Polymerization of Isocyanides: Kamer, P. C. J., Nolte, R. J. M., & Drenth, W. (1988).[1][2] Screw Sense Selective Polymerization of Achiral Isocyanides Catalyzed by Optically Active Nickel(II) Complexes. Journal of the American Chemical Society. (Describes the synthesis and oligomerization issues of 2,4,6-trimethoxyphenyl isocyanide).
General Isocyanide Purification: Sodeoka, M., et al. (2018).[1] Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. (Discusses the use of modified silica for sensitive isocyanides).
Synthesis Protocol Grounding: Thesis, University of Regensburg. (2010). Studies towards Transition Metal-Isonitrile Catalysis.
Technical Support Center: Burgess Reagent Dehydration for Trimethoxy Isocyanides
Executive Summary The dehydration of 3,4,5-trimethoxyformanilide (and related electron-rich aromatic formamides) to their corresponding isocyanides is a pivotal step in the synthesis of multicomponent reaction precursors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The dehydration of 3,4,5-trimethoxyformanilide (and related electron-rich aromatic formamides) to their corresponding isocyanides is a pivotal step in the synthesis of multicomponent reaction precursors (e.g., Ugi/Passerini) and specific tubulin inhibitors. While the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) offers a mild, neutral alternative to the harsh Vilsmeier-Haack conditions (POCl₃/Et₃N), it introduces unique failure modes related to moisture sensitivity and product stability.
This guide addresses the specific challenges of generating electron-rich isocyanides, focusing on reagent integrity, mechanistic bottlenecks, and the critical—often overlooked—purification requirements for acid-sensitive trimethoxy substrates.
Part 1: The Mechanistic Logic
To troubleshoot effectively, one must understand the failure points at the molecular level. The Burgess reagent facilitates an intramolecular syn-elimination (
) under neutral conditions.
Mechanism of Action
The reaction proceeds via the formation of an imidate-sulfamate intermediate. The driving force is the thermodynamic stability of the byproduct (triethylammonium methylcarbamate sulfonate).
Figure 1: The Burgess reagent mediates dehydration via a cyclic transition state. Note that the initial attack requires the formamide oxygen to be nucleophilic.
Part 2: Critical Troubleshooting Modules
Module 1: Reagent Integrity (The #1 Failure Point)
The Burgess reagent is an "inner salt" that is extremely hygroscopic. Hydrolysis is rapid and irreversible, producing a carbamate that is catalytically dead.
Symptom: Starting material (formamide) remains unchanged despite heating; no isocyanide smell.
Diagnostic Check
Action
Visual Inspection
Fresh reagent is a white/off-white crystalline solid. Yellow/sticky solid indicates decomposition.
Solubility Test
The reagent should be soluble in DCM or THF. If it leaves a gummy residue, it is hydrolyzed.
Protocol Fix
Do not weigh on an open bench. Weigh in a glovebox or use a rapid transfer method into a pre-dried flask under Ar/N₂.
Module 2: The "Trimethoxy" Factor (Substrate Specifics)
The 3,4,5-trimethoxy motif makes the aromatic ring electron-rich. This has two opposing effects:
Pro: It increases the nucleophilicity of the formamide oxygen, facilitating the initial attack on the Burgess sulfur (Step 1 in Fig 1).
Con: The resulting isocyanide is electron-rich and highly acid-sensitive . It will polymerize or hydrolyze back to the formamide upon contact with acidic media (like standard silica gel).
Symptom: Reaction shows full conversion on TLC, but product vanishes or degrades during column chromatography.
Module 3: Purification Protocol (The "Buffered" System)
Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to destroy electron-rich trimethoxy isocyanides.
Corrective Workflow:
Solid Phase: Use Basic Alumina (Activity II-III) OR Triethylamine-Buffered Silica .
Buffering Protocol: Pre-wash the silica column with eluent containing 2–5% Triethylamine (Et₃N). Run the column with 1% Et₃N in the mobile phase.
Part 3: Step-by-Step Optimized Protocol
Target: Synthesis of 3,4,5-Trimethoxyphenyl Isocyanide
Scale: 1.0 mmol
Setup: Flame-dry a round-bottom flask. Cool under
.
Dissolution: Dissolve 3,4,5-trimethoxyformanilide (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Note: DCM is preferred over THF for easier workup, though THF works well for solubility.
Reagent Addition: Add Burgess reagent (1.2 – 1.5 equiv) in one portion against a counter-flow of nitrogen.
Reaction: Stir at room temperature for 30 minutes. If TLC shows incomplete conversion, heat to reflux (40°C) for 1–2 hours.
Checkpoint: The reaction mixture should remain relatively clear.
Workup (Crucial):
Dilute with Et₂O (precipitates the sulfamate byproduct).
Wash with 5% NaHCO₃ (aq) to remove acidic impurities.
Purification: Flash chromatography on Et₃N-buffered silica (Hexane/EtOAc gradient).
Figure 2: Optimized workup workflow. Note that for many applications, the crude material after NaHCO₃ wash is pure enough for subsequent steps (e.g., Ugi reaction).
Part 4: Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC that runs very close to the starting material, but it's not the isocyanide. What is it?A: This is likely the imidate intermediate or a hydrolysis product. If the reaction was not heated, the intermediate might not have eliminated yet. Increase temperature to reflux (DCM, 40°C) or switch to Benzene/Toluene (80°C) if the substrate is sterically hindered.
Q2: Why does my product turn purple/black on the column?A: This is the hallmark of isocyanide polymerization catalyzed by the acidic sites on silica gel. The trimethoxy group makes the isocyanide more electron-rich and susceptible to this. Immediate Action: Switch to basic alumina or increase the Et₃N buffer concentration to 2-3%.
Q3: Can I store the Burgess reagent?A: Barely. It must be stored at -20°C under argon. Once a bottle is opened and exposed to humid air, its shelf life drops to days. If you do a lot of these reactions, it is often better to synthesize the reagent fresh (from chlorosulfonyl isocyanate and methanol/Et₃N) rather than buying large bulk quantities.
Q4: My isocyanide has a terrible odor. How do I neutralize the glassware?A: Isocyanides have a characteristic vile odor. Rinse all glassware with a 1:1 mixture of MeOH and dilute HCl . The acid hydrolyzes the residual isocyanide back to the formamide (which is odorless) and eventually the amine (which can be washed away). Do not use bleach immediately as it can cause vigorous oxidation.
Q5: Burgess vs. POCl₃/Et₃N – which is better for trimethoxy substrates?A:
POCl₃/Et₃N: Cheaper, faster, but generates acidic byproducts and requires strict temperature control (0°C) to prevent charring of the electron-rich ring.
Burgess: More expensive, "neutral" pH, higher tolerance for functional groups, but harder to purify if the reagent quality is poor.
Verdict: Use Burgess for small-scale (<1g) or late-stage functionalization where acid sensitivity is a concern. Use POCl₃ for scale-up (>10g) where cost is a driver.
References
Original Methodology: Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." The Journal of Organic Chemistry, 38(1), 26-31.[2] Link
Reagent Review: Khapli, S., Dey, S., & Mal, D. (2001).[2] "Burgess reagent in organic synthesis."[2][3][4][5][6][7][8] Journal of the Indian Institute of Science, 81, 461-476. Link
Isocyanide Purification: Use of buffered silica for sensitive isocyanides is a standard field practice, detailed in: "Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret." ResearchGate Protocols. Link
Alternative Dehydration: Comparison with POCl3 methods. Organic Syntheses, Coll.[4][9] Vol. 5, p. 300 (1973). Link
Executive Summary & Structural Context[1] 2-Isocyano-1,3,5-trimethoxybenzene (often referred to in literature as 2,4,6-trimethoxyphenyl isocyanide or TMPI ) represents a specialized class of electron-rich aryl isocyanide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context[1]
2-Isocyano-1,3,5-trimethoxybenzene (often referred to in literature as 2,4,6-trimethoxyphenyl isocyanide or TMPI ) represents a specialized class of electron-rich aryl isocyanides. Unlike the ubiquitous Tosylmethyl Isocyanide (TosMIC)—which serves as a C1 synthon—TMPI is primarily utilized as a sterically demanding, electron-donating ligand in organometallic chemistry and a robust component in multicomponent reactions (MCRs) like the Ugi and Passerini syntheses.
This guide provides a technical comparison of TMPI against its synthetic precursors and functional alternatives, focusing on 1H NMR as the primary validation tool.
Structural Logic & Nomenclature
IUPAC Name: 2-Isocyano-1,3,5-trimethoxybenzene.
Common Name: 2,4,6-Trimethoxyphenyl isocyanide (Numbering priority often given to the isocyanide group in synthetic literature).
Key Feature: The presence of the isocyanide (-NC) group at position 2 breaks the
symmetry of the parent 1,3,5-trimethoxybenzene, creating a symmetric molecule.
Comparative Analysis: Product vs. Alternatives
The critical challenge in utilizing TMPI is distinguishing it from its immediate precursor (the formamide) and its hydrolysis product (the amine). The table below outlines the diagnostic spectroscopic shifts required for quality control.
Technical Insight: The most frequent failure mode in TMPI synthesis is incomplete dehydration. The presence of any signal above 8.0 ppm indicates contamination with N-(2,4,6-trimethoxyphenyl)formamide.
Detailed 1H NMR Characterization
Predicted Spectral Assignment
Due to the electron-rich nature of the trimethoxy ring, the aromatic protons are significantly shielded compared to phenyl isocyanide.
Solvent: Chloroform-d (
) is standard. Benzene-d6 () is recommended if methoxy peaks overlap, as the aromatic solvent induces shifts that resolve the 2:1 methoxy ratio.
The "Fingerprint" (in ):
6.12 ppm (s, 2H): Aromatic protons at positions 4 and 6. They are equivalent due to the plane of symmetry.
3.88 ppm (s, 6H): Methoxy groups at positions 1 and 3 (ortho to the isocyanide). These are slightly deshielded by the proximity of the -NC group compared to the para-methoxy.
3.82 ppm (s, 3H): Methoxy group at position 5 (para to the isocyanide).[1]
(Note: Exact shifts may vary by ±0.05 ppm depending on concentration and temperature).
Visual Logic: Purity Assessment Workflow
The following decision tree illustrates the logic flow for validating a TMPI batch using NMR.
Caption: Figure 1. NMR Decision Tree for validating Isocyanide purity against Formamide precursors.
To ensure high fidelity in characterization, the synthesis must minimize hydrolysis. Isocyanides are acid-sensitive; therefore, all workups must be basic.
Synthesis Workflow (Dehydration)
The standard route involves dehydrating the formamide using
or Burgess Reagent.
Caption: Figure 2. General synthesis workflow emphasizing basic quenching to prevent hydrolysis.
NMR Acquisition Parameters
For quantitative comparison (qNMR) or purity checks:
Relaxation Delay (
): Set to seconds. The methoxy protons have different relaxation times than the aromatic protons. Short delays will skew the 2:1:6 integration ratio.
Pulse Angle:
is sufficient for routine checks; for qNMR.
Spectral Width: -2 to 14 ppm (to catch broad NH/CHO peaks of impurities).
Stability & Storage Profile
Unlike alkyl isocyanides (which are often volatile and vile-smelling), TMPI is relatively stable due to the steric bulk of the ortho-methoxy groups.
Odor: While still unpleasant (characteristic of isocyanides), the volatility is lower than phenyl isocyanide.
Thermal Stability: Stable at room temperature for short periods, but storage at
is required for long-term integrity.
Chemical Sensitivity:
Acids:[2] Rapidly hydrolyzes back to the formamide or amine. Never use acidic silica gel for purification; pre-treat silica with 1-2% Triethylamine (
).
Metals: Binds strongly to transition metals (Pd, Pt, Au). Ensure NMR tubes are free of metal contaminants if using the sample for catalysis screening.
References
IUPAC Commission on Molecular Structure and Spectroscopy. (1972). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry, 29(4), 627-628. Link
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities.[3][4] The Journal of Organic Chemistry, 62(21), 7512-7515. Link
Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8-21. (Foundational text on Isocyanide reactivity). Link
Organic Syntheses. (2017). Synthesis of Isocyanides from Formamides. Organic Syntheses, 94, 190-208. (General procedure validation). Link
Sigma-Aldrich. (2022).[5] Certified Reference Material: 1,3,5-Trimethoxybenzene (NMR Standard). Sigma-Aldrich Technical Data. (Source for parent arene shifts). Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Phenyl Isocyanide (PhNC) —the benchmark aromatic isocyanide—and its electron-rich, sterically hindered analogue, 2-Isocyano-1,3,5-trimethoxybenzene (TMBI) (also known as 2,4,6-trimethoxyphenyl isocyanide).
Key Takeaway:
Phenyl Isocyanide (PhNC) is the "high-performance" standard: highly reactive, sterically unencumbered, but volatile, toxic, and possessing a notoriously foul odor.
TMBI serves as a "precision tool" : its extreme steric bulk (ortho-methoxy groups) and high electron density make it a selective ligand and a safer, lower-volatility alternative. However, this steric bulk severely retards reactions requiring close intermolecular approach, such as polymerization.
Physicochemical Profile
The structural differences dictate the handling and safety profiles of these two reagents.
Feature
Phenyl Isocyanide (PhNC)
2-Isocyano-1,3,5-trimethoxybenzene (TMBI)
Structure
Unsubstituted Phenyl Ring
2,4,6-Trimethoxy-substituted Phenyl Ring
Formula
CHN
CHNO
MW
103.12 g/mol
193.20 g/mol
Physical State
Volatile Liquid (bp 166 °C)
Solid / Viscous Oil (Low Volatility)
Odor Profile
Extreme: Pungent, nauseating (The "Isocyanide Smell")
Mechanistic Analysis: Electronic vs. Steric Control
The reactivity difference is governed by two opposing forces: Electronic Activation (making TMBI more nucleophilic) and Steric Deactivation (making TMBI physically inaccessible).
Electronic Effects
PhNC: The phenyl ring acts as a weak electron sink. The isocyanide carbon is moderately nucleophilic.
TMBI: The three methoxy groups (positions 2, 4, 6) exert a strong Mesomeric (+M) Effect . This increases the electron density on the isocyanide carbon, theoretically making it a stronger nucleophile and a better
-donor ligand for metals.
Steric Effects (The "Ortho Effect")
PhNC: The isocyanide group is exposed, allowing rapid attack by nucleophiles or coordination to metal centers with small cone angles.
TMBI: The two ortho-methoxy groups create a "steric fence" around the isocyanide carbon. This inhibits reactions that require the approach of large electrophiles or the formation of tightly packed polymers.
Visualization of Reactivity Drivers
Caption: Comparative pathway showing how steric hindrance in TMBI blocks polymerization despite its high electron density, whereas PhNC reacts freely.
Performance in Experimental Applications
Polymerization (The Steric Test)
The polymerization of isocyanides by Nickel(II) catalysts is a definitive test of steric accessibility.
PhNC: Polymerizes readily to form high-molecular-weight poly(isocyanides) with rigid helical backbones.
TMBI:Fails to polymerize effectively.
Data: Research indicates that 2,4,6-trimethoxyphenyl isocyanide yields only oligomeric material under conditions that successfully polymerize less hindered isocyanides. The ortho-substituents physically prevent the formation of the tight helical structure required for the polymer backbone [1].
Multicomponent Reactions (Ugi & Passerini)
In multicomponent reactions (MCRs), the isocyanide must attack an imine (Ugi) or carbonyl (Passerini).
PhNC: Reacts rapidly. High yields, but prone to side reactions (e.g., polymerization or hydrolysis) if not controlled.
TMBI: Reacts slower due to the steric barrier.
Advantage:[1][2] The steric bulk can prevent "double addition" side reactions.
Application: Ideal for synthesizing sterically crowded peptidomimetics where the trimethoxyphenyl group serves as a bulky, electron-rich amide protecting group or structural element.
Coordination Chemistry (Ligand Properties)
PhNC: A standard strong-field ligand. Good
-donor, moderate -acceptor.
TMBI: A super-donor . The electron-rich ring makes the isocyanide carbon a powerful
-donor. However, its Cone Angle is significantly larger. It will not bind to crowded metal centers where PhNC would fit, making it useful for stabilizing low-coordinate metal species by preventing over-saturation of the coordination sphere.
Experimental Protocol: Synthesis of TMBI
Since TMBI is not as widely available as PhNC, it is often synthesized from the aniline. This protocol ensures high yield and purity.[3]
Treat spills with dilute HSO in Methanol (hydrolyzes NC to NH).
Same protocol. Hydrolysis may be slower due to sterics.
Storage
Store < 4 °C. Stabilize with copper powder (optional).
Store < -20 °C. More stable toward polymerization than PhNC.
Recommendation: Use TMBI if your application requires a robust, electron-rich ligand and you wish to minimize the safety risks and odor associated with volatile isocyanides. Use PhNC if you require rapid kinetics or minimal steric hindrance.
References
Kamer, P. C. J., Nolte, R. J. M., & Drenth, W. (1988).[5] Screw Sense Selective Polymerization of Achiral Isocyanides Catalyzed by Optically Active Nickel(II) Complexes . Journal of the American Chemical Society, 110(20), 6818–6825. [Link]
Organic Syntheses. (2004). General Procedures for the Synthesis of Isocyanides: Dehydration of Formamides . Organic Syntheses, Coll. Vol. 10, p.496. [Link]
Ugi, I. (1962). The α-Addition of Isonitriles to Imines and Carbonyl Compounds . Angewandte Chemie International Edition, 1(1), 8–21. [Link]
A Comparative Guide to 2-Isocyano-1,3,5-trimethoxybenzene in Multicomponent Reaction Yields
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, multicomponent reactions (MCRs) stand as powerful tools for the efficient construction of complex mo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, multicomponent reactions (MCRs) stand as powerful tools for the efficient construction of complex molecular architectures from simple starting materials.[1][2] Among these, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent for their ability to generate diverse libraries of compounds with high atom economy.[3][4] The choice of the isocyanide component is a critical determinant of the reaction's success, influencing both the reaction rate and the final product yield. This guide provides a comprehensive analysis of 2-isocyano-1,3,5-trimethoxybenzene, a highly electron-rich aromatic isocyanide, and benchmarks its expected performance in MCRs against other commonly used isocyanides.
While direct experimental yield data for 2-isocyano-1,3,5-trimethoxybenzene in Ugi and Passerini reactions is not extensively reported in the literature, this guide will leverage established principles of isocyanide reactivity and comparative data from structurally analogous compounds to provide a robust predictive analysis.
The Decisive Role of Isocyanide Structure in MCRs
The reactivity of an isocyanide in a multicomponent reaction is fundamentally governed by a combination of electronic and steric factors. These factors directly impact the nucleophilicity of the isocyanide carbon, which is central to the key bond-forming steps of the Ugi and Passerini reactions.
Electronic Effects: The three methoxy groups on the aromatic ring of 2-isocyano-1,3,5-trimethoxybenzene are strong electron-donating groups. This electron-rich nature is anticipated to significantly increase the nucleophilicity of the isocyanide carbon. In principle, this enhanced nucleophilicity should lead to faster reaction rates and potentially higher yields in MCRs, especially when compared to electron-neutral or electron-deficient aryl isocyanides. Studies on other electron-rich aryl isocyanides have shown that they can lead to good to excellent yields in Ugi reactions.[5]
Steric Effects: The presence of two methoxy groups in the ortho positions relative to the isocyanide functionality introduces significant steric hindrance. This bulkiness can impede the approach of the isocyanide to the reaction center, potentially slowing down the reaction rate and lowering the overall yield, particularly with sterically demanding aldehydes or ketones.[6] However, for some reactions, increased steric bulk on the isocyanide can surprisingly lead to better results.[6]
The interplay of these opposing electronic and steric effects makes 2-isocyano-1,3,5-trimethoxybenzene a fascinating substrate for investigation in MCRs.
Benchmarking Performance: A Comparative Overview
To provide a clear benchmark, the following table presents a qualitative comparison of expected yields for 2-isocyano-1,3,5-trimethoxybenzene alongside experimentally determined yields for a selection of commonly used isocyanides in a model Ugi four-component reaction.
Isocyanide
Substituent Nature
Expected/Reported Yield (%) in Ugi Reaction
Analysis of Electronic and Steric Effects
2-Isocyano-1,3,5-trimethoxybenzene
Highly Electron-Donating, Sterically Hindered
Moderate to High (Predicted)
The strong electron-donating effect of the three methoxy groups is expected to enhance nucleophilicity, favoring high yields. However, steric hindrance from the ortho-methoxy groups may counteract this effect.
A good balance of enhanced nucleophilicity from the methoxy group and minimal steric hindrance allows for high yields. This serves as a positive indicator for other electron-rich aryl isocyanides.
As an aliphatic isocyanide, it is generally more reactive than aromatic counterparts due to lower steric bulk and good nucleophilicity, resulting in consistently high yields.
Despite its bulk, the strong inductive effect of the tert-butyl group enhances nucleophilicity, often leading to high yields. This suggests that steric hindrance is not always a limiting factor.
Experimental Protocols
To facilitate the direct comparison and evaluation of 2-isocyano-1,3,5-trimethoxybenzene in a laboratory setting, the following detailed experimental protocols for the Ugi and Passerini reactions are provided. These protocols are based on established procedures for aromatic isocyanides.[7][9][10]
Experimental Protocol: Ugi Four-Component Reaction (U-4CR)
This protocol outlines a general procedure for the Ugi reaction, which can be adapted to benchmark different isocyanides.
To a dry round-bottom flask, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
Dissolve the mixture in anhydrous methanol (5 mL).
Stir the solution at room temperature for 1-2 hours to facilitate imine formation.
To this solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acetamido carboxamide product.
To a dry round-bottom flask under a nitrogen atmosphere, add the isocyanide (1.0 mmol).
Dissolve the isocyanide in anhydrous dichloromethane (5 mL).
Add the aldehyde (1.2 mmol) to the solution via syringe.
Add the carboxylic acid (1.2 mmol) to the reaction mixture via syringe.
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the pure α-acyloxy amide.[9]
Caption: Workflow for the Passerini-3CR.
Mechanistic Considerations and Causality
The Ugi and Passerini reactions share a common theme of nucleophilic attack by the isocyanide carbon.[3][4] In the Ugi reaction, the isocyanide adds to a pre-formed iminium ion, generated from the condensation of an aldehyde/ketone and an amine.[3] The subsequent steps involve the addition of the carboxylate and a Mumm rearrangement to yield the final bis-amide product.[3]
The Passerini reaction, on the other hand, involves the direct reaction of the isocyanide with an aldehyde or ketone that has been activated by the carboxylic acid.[4] This is followed by the addition of the carboxylate and a similar Mumm rearrangement to form the α-acyloxy amide.[4]
For 2-isocyano-1,3,5-trimethoxybenzene, the high electron density on the aromatic ring is expected to facilitate the initial nucleophilic attack of the isocyanide in both reactions. However, the steric bulk of the ortho-methoxy groups may hinder the approach to the electrophilic carbon, especially in the case of sterically congested aldehydes or ketones. This could lead to a decrease in the reaction rate and potentially lower yields compared to less hindered isocyanides.
Conclusion and Future Outlook
2-Isocyano-1,3,5-trimethoxybenzene presents a compelling case for exploration in multicomponent reactions. Its highly electron-rich nature suggests the potential for high reactivity and excellent yields, while the steric hindrance introduced by the ortho-methoxy groups adds a layer of complexity that warrants experimental investigation.
This guide provides a predictive framework for the performance of this unique isocyanide, grounded in the established principles of MCRs and comparative data from analogous compounds. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the utility of 2-isocyano-1,3,5-trimethoxybenzene and to further expand the toolkit of isocyanides for the synthesis of novel and diverse molecular entities. Further studies are needed to quantify the yields of this isocyanide in various MCRs and to fully elucidate the balance between its electronic and steric effects.
References
Beilstein Journal of Organic Chemistry. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]
Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233. [Link]
Organic Syntheses. (2017). Ugi Multicomponent Reaction. [Link]
Beilstein Journal of Organic Chemistry. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]
MDPI. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
PMC. (2016). An Efficient Passerini Tetrazole Reaction (PT-3CR). [Link]
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
Organic Syntheses. (2017). Ugi Multicomponent Reaction. [Link]
MDPI. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
ResearchGate. (2015). “Isocyanide-free” Ugi reactions. [Link]
Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. [Link]
Washington University in St. Louis. (2017). Isocyanide-based multicomponent reactions based upon intramolecular nitrilium trapping. [Link]
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
Definitive Guide to the Proper Disposal of 2-Isocyano-1,3,5-trimethoxybenzene
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Isocyano-1,3,5-trimethoxybenzene. As a Senior Application Scientist, this guide is structured to provide not just proc...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Isocyano-1,3,5-trimethoxybenzene. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, ensuring a deep understanding of the risks and the validation of the safety measures involved. This guide is intended for use by trained professionals in a controlled laboratory environment.
Foundational Principles: Understanding the Hazard
The primary driver of risk for 2-Isocyano-1,3,5-trimethoxybenzene is the isocyanide functional group. Effective disposal is synonymous with the chemical destruction of this group.
Toxicity: Isocyanides are potent metabolic poisons. Their toxicity warrants handling them with the same level of caution as hydrogen cyanide.[4][5] All handling must be performed within a certified chemical fume hood.
Reactivity: The isocyanide group can undergo vigorous reactions. It is susceptible to acid- and base-catalyzed hydration, which transforms it into the corresponding N-formyl amine—a much less hazardous compound.[1] Isocyanides can also polymerize, sometimes violently, upon exposure to heat or certain catalysts.
Waste Segregation: Due to their high reactivity and toxicity, isocyanide wastes must be meticulously segregated. Never mix isocyanide waste with other organic or inorganic waste streams.[4] Dedicated, clearly labeled waste containers are mandatory.
Core Disposal Workflow: From Benchtop to Final Disposition
The following diagram outlines the complete lifecycle for the disposal of 2-Isocyano-1,3,5-trimethoxybenzene waste, emphasizing decision points and required actions.
Caption: Workflow for safe neutralization and disposal.
Chemical Neutralization Protocols
Chemical neutralization is the most critical step for rendering the waste safe for final disposal. This process must be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile or butyl gloves, a lab coat, and chemical splash goggles.
Two primary methods, based on acidic and basic hydrolysis, are effective. The choice depends on the available reagents and the specifics of the waste matrix.
Method 1: Acid-Catalyzed Hydrolysis
This method is highly effective for pure compounds or solutions in aprotic solvents. It converts the isocyanide to a stable N-formyl amine.
Experimental Protocol:
Preparation: For every 1 gram of isocyanide waste, prepare a 10% solution of sulfuric acid (H₂SO₄) in water. Prepare this by slowly adding 1 part concentrated sulfuric acid to 9 parts cold water.
Reaction Setup: Place the isocyanide waste in a suitably sized flask equipped with a stir bar, within a secondary container (e.g., a plastic tub) inside the fume hood.
Neutralization: Slowly and carefully add the 10% sulfuric acid solution to the isocyanide waste while stirring. The reaction may be exothermic. An equal volume of acid solution to the waste solution is a good starting point.[1]
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 12 hours to ensure complete hydrolysis. The characteristic isocyanide odor should dissipate.
Final Step: After the reaction is complete, the resulting solution should be treated as hazardous waste.
Method 2: Alkaline Decontamination
This method is adapted from protocols for isocyanates and is effective for cleaning contaminated glassware and equipment, as well as for bulk neutralization.[6][7]
Experimental Protocol:
Prepare Decontamination Solution: Prepare one of the solutions detailed in the table below. The sodium carbonate solution is generally preferred for its lower volatility and handling hazards compared to ammonia.
Application: Slowly add the decontamination solution to the isocyanide waste. A 10:1 ratio of decontamination solution to waste by volume is recommended.
Reaction Time & Gas Evolution: Be aware that this reaction can produce carbon dioxide gas. Do not seal the container tightly. [6][8] Loosely cap the container and allow it to stand in a well-ventilated area for at least 48 hours to ensure the reaction goes to completion.[8]
Final Disposal: The resulting mixture is considered neutralized but must still be disposed of as hazardous waste.
Decontamination Solution
Composition
Application Notes
Formula 1 (Carbonate)
• 5-10% Sodium Carbonate• 0.2-2% Liquid Detergent• 88-95% Water
Preferred method. Lower hazard profile. Effective for both bulk waste and surface decontamination.[7]
Formula 2 (Ammonia)
• 3-8% Concentrated Ammonia• 0.2-2% Liquid Detergent• 90-97% Water
Highly effective but requires excellent ventilation due to ammonia vapors.[6][7]
Spill Management Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the chemical fume hood is operating at maximum capacity to ventilate the space.[6]
Don PPE: Wear appropriate PPE, including a respirator with an organic vapor cartridge if the spill is large or outside of a fume hood.
Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, clay absorbent, or sand. Do not use combustible materials like sawdust. [8]
Collection: Carefully sweep or shovel the absorbed material into an open-top, labeled container. Do not seal the container pressure-tight , as residual reaction with atmospheric moisture can generate gas.[6][7]
Decontamination: Decontaminate the spill area using one of the alkaline decontamination solutions listed in the table above. Allow the solution to sit on the surface for at least 15 minutes before wiping it up with absorbent pads.[7]
Waste Disposal: All spill cleanup materials (absorbent, pads, contaminated PPE) must be placed in the dedicated, open-top container and disposed of as hazardous waste.
Final Waste Disposition
All waste, whether chemically neutralized or from spill cleanup, must be disposed of in accordance with institutional, local, state, and federal regulations.
Labeling: Ensure all waste containers are accurately and securely labeled. The label for neutralized waste should clearly state "Neutralized 2-Isocyano-1,3,5-trimethoxybenzene Waste" and list the components of the final mixture.
Regulatory Compliance: The final disposal must be handled by a licensed hazardous waste contractor.[6] This complies with the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[9][10]
Documentation: Maintain meticulous records of all waste generation, neutralization, and disposal activities.
By adhering to this guide, researchers can ensure the safe and compliant disposal of 2-Isocyano-1,3,5-trimethoxybenzene, protecting themselves, their colleagues, and the environment from the significant hazards posed by this class of compounds.
References
A Guide to the Safe Handling of Aromatic Isocyanates and Isocyanides - Benchchem.
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) | FSI.
SPILL DECONTAMINATION KIT FOR ALIPHATIC ISOCYANATES PK/1 - LINKMAN GROUP (HIGH ROCK LTD).
SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates.
SAFETY DATA SHEET - Sigma-Aldrich.
Guide for handling Isocyanates - Safe Work Australia. (2015-07-09).
Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association.
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13).
Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers - ISCA.
Preparation of Isocyanides - The Kubiak Lab Manual. (2007-07-26).